Piperazine Citrate

Antiarrhythmic Cardiovascular pharmacology Toxicology

Piperazine Citrate (CAS 7140-78-5) is USP-grade, 98.0–100.5% purity. ~3× greater molar potency than piperazine hexahydrate in nicotinic assays eliminates concentration discrepancies in electrophysiology. Quantified human ECG profile—12.2% HR reduction, 9.7% QT prolongation—and 56–60× safety margin vs. lignocaine establish it as an essential cardiac safety comparator. Its dual GABA agonist/nicotinic antagonist mechanism enables graded neuromuscular modulation without complete paralysis. USP Reference Standard grade ensures compendial compliance for identity and purity testing.

Molecular Formula C24H46N6O14
Molecular Weight 642.7 g/mol
CAS No. 7140-78-5
Cat. No. B10786954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine Citrate
CAS7140-78-5
Molecular FormulaC24H46N6O14
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESC1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
InChIKeyJDDHUROHDHPVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine Citrate (CAS 7140-78-5): Technical Baseline and Procurement-Relevant Characteristics for Scientific and Industrial Users


Piperazine citrate is an organic salt formed from piperazine and citric acid, with the chemical formula (C₄H₁₀N₂)₃·2C₆H₈O₇ and a molecular weight of 642.65 g/mol (anhydrous basis) [1]. It is a white, crystalline powder that is readily soluble in water (54 g/L at 24°C) but insoluble in ethanol and ether . The compound functions as a gamma-aminobutyric acid (GABA) receptor agonist that blocks acetylcholine activity at the neuromuscular junction, leading to flaccid paralysis in susceptible helminths [2]. Pharmaceutical-grade piperazine citrate is standardized under the USP monograph, which specifies a purity of 98.0–100.5% on an anhydrous basis [3]. This compound has been included in eight NDAs and is manufactured as a generic active pharmaceutical ingredient (API) with established quality specifications [4].

Piperazine Citrate Procurement: Why In-Class Substitution with Other Piperazine Salts or Anthelmintics May Compromise Experimental Reproducibility and Safety Profiles


In-class substitution of piperazine citrate with other piperazine salts (e.g., hexahydrate, adipate) or alternative anthelmintics (e.g., levamisole) is scientifically unsound due to quantifiable differences in potency, toxicity, solubility, and target-specific activity. For instance, piperazine hexahydrate requires approximately threefold higher molar concentrations than piperazine citrate to produce equivalent nicotinic agonism in rat sympathetic ganglia (1–30 mM vs. 0.1–10 mM) [1]. Furthermore, levamisole produced 30% mean body weight gain in chickens over 28 days versus only 10.42% with piperazine citrate at therapeutic doses, underscoring distinct efficacy profiles [2]. Pharmacopoeial purity requirements also differ: USP Piperazine Citrate is specified at 98.0–100.5% purity [3], whereas other salts have separate monograph specifications. These non-interchangeable parameters make blind substitution a direct threat to assay validity, regulatory compliance, and safety margin calculations.

Piperazine Citrate Technical Data Sheet: Quantified Differentiation Against Closest Analogs and In-Class Alternatives


Comparative Antiarrhythmic Potency and Safety Margin: Piperazine Citrate vs. Lignocaine Hydrochloride

In a head-to-head comparative study, piperazine citrate demonstrated 10- to 15-fold lower antiarrhythmic potency than lignocaine hydrochloride, but was 56–60 times less toxic by LD50 assessment [1]. At doses providing 50% protection against ouabain-induced lethality (0.09 mg/g ouabain), lignocaine was 14.8 times more potent, while its LD50 in mice and toads was 56–60 times lower, indicating a significantly wider safety margin for piperazine citrate [1]. This safety differential supports piperazine citrate as a candidate for therapeutic substitution in scenarios where lignocaine's toxicity profile is prohibitive.

Antiarrhythmic Cardiovascular pharmacology Toxicology

Neuromuscular Blocking Activity: Piperazine Citrate vs. d-Tubocurarine

Piperazine citrate exhibits measurable neuromuscular blocking activity, though it is substantially less potent than the classical neuromuscular blocker d-tubocurarine. In the rat phrenic nerve-diaphragm preparation, d-tubocurarine was 500 times more potent than piperazine citrate [1]. This 500-fold potency differential provides a quantitative benchmark for researchers seeking a mild, titratable neuromuscular agent rather than a potent paralytic.

Neuromuscular pharmacology Skeletal muscle GABA receptor

Comparative Anthelmintic Efficacy: Piperazine Citrate vs. Levamisole in Poultry Ascariasis

In a controlled trial with indigenous chickens naturally infected with Ascaridia galli, both piperazine citrate (Avipar®) and levamisole (Neotrax®) achieved 100% reduction in mean eggs per gram (EPG) of feces by day 14 post-treatment [1]. However, levamisole produced a 30% increase in mean body weight over 28 days, compared to only 10.42% with piperazine citrate (p<0.01), indicating that while both drugs achieve parasitological cure, levamisole confers superior weight gain performance [1]. This differential in growth promotion, rather than anthelmintic efficacy, is the key discriminator for poultry producers.

Veterinary parasitology Anthelmintic Poultry health

Toxicity Profile in Poultry: Piperazine Citrate vs. Levamisole Hydrochloride and Plant Extracts

In a controlled chicken study comparing synthetic anthelmintics and plant extracts, piperazine citrate (100 mg/kg body weight) caused observable liver lesions in 1 out of 3 chickens (n=1/3), whereas levamisole hydrochloride (25 mg/kg) produced significantly elevated AST levels compared to Capsicum annuum ethanol extract (p=0.04), and both levamisole and CAFe, CAFa, CPLa extracts were toxic to the kidneys [1]. Notably, piperazine citrate caused no observable lesions in chicken hearts or kidneys in this study [1]. This comparative histopathology and serum biochemistry dataset provides organ-specific toxicity benchmarks for veterinary risk assessment.

Veterinary toxicology Hepatotoxicity Nephrotoxicity

Electrocardiographic Effects in Humans: Piperazine Citrate's Quantified Heart Rate and QT Interval Changes

Oral administration of piperazine citrate (2 g) to healthy human volunteers produced statistically significant electrocardiographic changes: heart rate decreased from 73.6 ± 6.59 beats/min to 64.6 ± 5.21 beats/min at 1 hour post-dose (P=0.0054), representing a 12.2% reduction [1]. The QT interval increased by 9.7% and the JT interval by 11.1% [1]. The PR interval prolonged from 0.16 ± 0.0098 seconds to 0.18 ± 0.0063 seconds (P=0.0161) [1]. These changes resemble the ECG profile of many potent antiarrhythmic agents, though no dysrhythmias were observed and sinus rhythm was maintained [1]. This human ECG dataset provides a baseline safety and pharmacodynamic profile not available for many other piperazine salts.

Cardiac electrophysiology Clinical pharmacology Drug safety

Molar Potency Differential Between Piperazine Salts: Citrate vs. Hexahydrate in Neuronal Preparations

Surface potential recordings from rat sympathetic ganglia revealed that piperazine citrate produces sustained depolarization at concentrations of 0.1–10 mM, whereas piperazine hexahydrate requires 1–30 mM to elicit the same response [1]. This approximately threefold difference in effective concentration range indicates that the citrate salt form is inherently more potent on a molar basis in this nicotinic agonist assay. The differential is attributed, in part, to calcium chelation by the citrate anion, which modifies neuronal membrane properties [1].

Neuropharmacology Nicotinic agonism In vitro electrophysiology

Piperazine Citrate Applications: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Antiarrhythmic Drug Discovery and Safety Pharmacology

Piperazine citrate is a validated comparator compound for cardiac safety pharmacology programs. Its quantified ECG effects in humans—12.2% heart rate reduction, 9.7% QT prolongation, and 11.1% JT prolongation—provide a reproducible reference profile for screening novel antiarrhythmic candidates [1]. The compound's 56–60× wider safety margin relative to lignocaine makes it a lower-risk tool for investigating Class I antiarrhythmic mechanisms in isolated tissue and in vivo models [2].

Veterinary Anthelmintic Efficacy and Toxicology Benchmarking

As a well-characterized positive control, piperazine citrate (100 mg/kg oral dose in poultry) provides a validated benchmark for assessing novel anthelmintic candidates. Its 100% EPG reduction against Ascaridia galli, combined with defined organ-specific toxicity profiles (liver lesions in 1/3 chickens; no renal or cardiac lesions) [3], enables rigorous comparative efficacy and safety evaluations in poultry parasitology research [4].

Neuromuscular Pharmacology and GABAergic Mechanism Studies

Piperazine citrate's dual action as a GABA receptor agonist and nicotinic antagonist makes it a valuable pharmacological probe for dissecting neuromuscular transmission. Its 500-fold lower neuromuscular blocking potency relative to d-tubocurarine [5] allows for graded modulation of muscle tone without complete paralysis, facilitating studies on hypotonia and central nervous system depressant effects. The citrate salt form's ~3× greater molar potency than hexahydrate in neuronal preparations [6] should guide concentration selection in electrophysiology assays.

Pharmaceutical Quality Control and Compendial Reference Standard Use

USP Piperazine Citrate RS is the designated reference standard for identity, purity, and chromatographic quality testing of piperazine citrate drug substance and dosage forms. With a compendial purity specification of 98.0–100.5% on an anhydrous basis and a defined water content limit of NMT 12.0% [7], this material is essential for pharmaceutical manufacturers and contract testing laboratories performing monograph-specified assays. Procurement of USP-grade material ensures regulatory compliance and analytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.